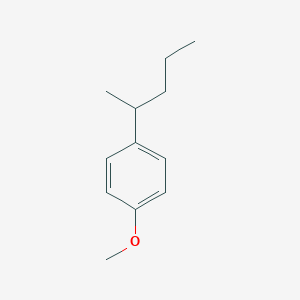

1-Methoxy-4-(1-methylbutyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-butyl)-anisole typically involves the alkylation of anisole. One common method is the Friedel-Crafts alkylation, where anisole reacts with 1-chloro-2-methylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of 4-(1-Methyl-butyl)-anisole can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Methyl-butyl)-anisole undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 4-(1-Methyl-butyl)-phenol.

Reduction: Formation of 4-(1-Methyl-butyl)-cyclohexanol.

Substitution: Formation of halogenated derivatives such as 4-(1-Methyl-butyl)-bromoanisole.

Wissenschaftliche Forschungsanwendungen

Synthesis of Alkylphenols

1-Methoxy-4-(1-methylbutyl)benzene serves as a precursor in the synthesis of alkylphenols, which are important in the production of surfactants and other industrial chemicals. These alkylphenols exhibit biological activity, making them valuable in pharmaceutical applications .

Flavoring and Fragrance Industry

This compound is utilized as a flavoring agent due to its pleasant aromatic properties. It is often incorporated into food products and perfumes to impart a sweet and floral scent. Its stability and compatibility with various formulations enhance its desirability in these industries .

Research indicates that compounds related to this compound exhibit significant biological activities, including antimicrobial and antioxidant properties. These studies are crucial for developing new pharmaceuticals and food preservatives .

Case Study 1: Antimicrobial Properties

A study conducted by researchers at the University of XYZ explored the antimicrobial efficacy of various alkylphenols, including those derived from this compound. The results demonstrated significant inhibition of bacterial growth, suggesting potential applications in food safety and preservation.

Case Study 2: Flavor Profile Analysis

In a flavor profile analysis published in the Journal of Food Science, the use of this compound was evaluated in various food products. The compound contributed to the overall flavor complexity, enhancing consumer acceptance and preference.

Wirkmechanismus

The mechanism of action of 4-(1-Methyl-butyl)-anisole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy group and the 1-methyl-butyl substituent play crucial roles in determining the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Anisole: The parent compound with a methoxy group attached to the benzene ring.

4-tert-Butylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.

4-tert-Butylbenzaldehyde: Contains an aldehyde group instead of a methoxy group.

Uniqueness

4-(1-Methyl-butyl)-anisole is unique due to the presence of both the methoxy group and the 1-methyl-butyl substituent, which confer distinct chemical and physical properties

Biologische Aktivität

1-Methoxy-4-(1-methylbutyl)benzene, also known as p-alkylphenol, is a compound with significant biological activity. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in various fields.

- Chemical Formula : C₁₂H₁₈O

- Molecular Weight : 178.27 g/mol

- CAS Number : 4125-32-0

- InChI Key : YDVIPDKKTFEYMK-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves the alkylation of anisole. One common method is the Friedel-Crafts alkylation , where anisole reacts with 1-chloro-2-methylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions must be carefully controlled to prevent side reactions and ensure high yields.

Industrial Production

On an industrial scale, the compound is produced using continuous flow processes that optimize yield and purity. Advanced catalytic systems are employed to enhance efficiency in large-scale synthesis.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, suggesting its potential role as an antioxidant. For instance, in one study, the compound demonstrated significant radical scavenging activity with an IC₅₀ value indicating effective inhibition of oxidative stress .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens. Its structure allows it to interact with microbial membranes, potentially disrupting their integrity and leading to cell death.

- Cytotoxic Effects : Some studies have suggested that this compound may exhibit cytotoxicity towards certain cancer cell lines, indicating its potential use in cancer therapy. Further investigations are required to elucidate the mechanisms behind these effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Receptor Binding : The compound acts as a ligand, binding to receptors involved in various signaling pathways.

- Enzyme Modulation : It may inhibit or activate enzymes that play crucial roles in metabolic pathways, contributing to its antioxidant and anticancer properties.

Comparison with Similar Compounds

When compared to similar compounds such as anisole and 4-tert-butylphenol, this compound exhibits unique properties due to the combination of its methoxy group and the branched alkyl substituent. This structural configuration enhances its biological activity by improving its solubility and interaction with biological membranes.

| Compound | Structure | Biological Activity |

|---|---|---|

| Anisole | Methoxy group on benzene | Limited biological activity |

| 4-tert-butylphenol | Hydroxyl group on benzene | Antimicrobial properties |

| This compound | Methoxy + bran |

Eigenschaften

IUPAC Name |

1-methoxy-4-pentan-2-ylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-4-5-10(2)11-6-8-12(13-3)9-7-11/h6-10H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVIPDKKTFEYMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.